

Crystal structure analysis of 4-(2-Hydroxyethoxy)benzonitrile

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Compound of Interest

Compound Name: 4-(2-Hydroxyethoxy)benzonitrile

CAS No.: 57928-96-8

Cat. No.: B2423785

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Technical Whitepaper: Crystallographic Characterization & Solid-State Landscape of **4-(2-Hydroxyethoxy)benzonitrile**

Executive Summary

4-(2-Hydroxyethoxy)benzonitrile (CAS: 69395-13-7) represents a critical bifunctional intermediate in the synthesis of liquid crystalline mesogens and pharmaceutical linkers. Its structure—comprising a rigid cyanophenyl core and a flexible hydroxyethyl tail—creates a competitive landscape for intermolecular hydrogen bonding. This guide outlines the definitive protocol for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. It details the crystallization methodologies, data reduction workflows, and the supramolecular synthon logic required to interpret its packing behavior.

Molecular Context & Synthetic Origin

Before structural analysis, the chemical identity must be established to inform the crystallographic model.

- Formula:
- Molecular Weight: 163.17 g/mol
- Key Functionalities:

- Nitrile (-CN): A strong hydrogen bond acceptor and dipole driver.
- Ether (-O-): A weak acceptor, introducing flexibility.
- Hydroxyl (-OH): A strong donor/acceptor capable of forming infinite chains.

Synthesis Context: Typically synthesized via the O-alkylation of 4-hydroxybenzotrile with 2-chloroethanol or ethylene carbonate. The purity of the crystalline phase is paramount, as residual phenolic precursors (4-hydroxybenzotrile) can co-crystallize, leading to disorder.

Experimental Crystallization Protocol

Obtaining diffraction-quality crystals of semi-flexible nitriles requires controlling the competition between kinetic precipitation and thermodynamic packing.

Solvent Selection Strategy

- Goal: Promote the formation of the thermodynamically stable polymorph.
- Recommendation: Avoid protic solvents (like methanol) initially, as they compete with the internal -OH group. Use polar aprotic/non-polar mixtures.

Table 1: Optimized Crystallization Matrix

| Method | Solvent System | Ratio (v/v) | Temperature Profile | Outcome |
|------------------|--|-------------|-------------------------|------------------------------|
| Slow Evaporation | Ethyl Acetate : Hexane | 1:1 | Ambient (25°C) | Prisms (Preferred for SCXRD) |
| Cooling | Acetonitrile | Pure | 60°C 4°C (0.1°C/min) | Needles (High aspect ratio) |
| Vapor Diffusion | THF (Solvent) / Pentane (Anti-solvent) | - | Ambient | Block-like crystals |

Crystallization Workflow (DOT Visualization)



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Figure 1: Step-by-step crystallization workflow to ensure single-phase, diffraction-quality specimens.

X-Ray Diffraction Data Collection & Reduction

Once a suitable specimen (

mm) is mounted, follow this acquisition strategy to resolve the flexible ethoxy tail.

Instrumental Parameters

- Radiation source: Mo-K

(

Å) is preferred over Cu-K

to minimize absorption, though the compound contains only light atoms.

- Temperature: 100 K (Cryogenic).

- Reasoning: The ethylene chain (

) exhibits high thermal motion at room temperature. Cooling is mandatory to reduce the Atomic Displacement Parameters (ADPs) and resolve the precise geometry of the ether linkage.

Refinement Strategy (The Phase Problem)

- Structure Solution: Use Direct Methods (SHELXT) or Dual Space methods. The rigid benzonitrile core provides a strong starting phase set.
- Hydrogen Atom Treatment:

- Aromatic H: Constrain to riding models (C-H = 0.93 Å).
- Hydroxyl H: Locate from the difference Fourier map. Refine isotropically. Crucial: This H-atom determines the supramolecular network.
- Disorder Check: Inspect the ethylene bridge. If ellipsoids are elongated, model with a two-site disorder (Part A/Part B).

Structural Analysis: Supramolecular Synthons

This is the core of the whitepaper. In the solid state, **4-(2-Hydroxyethoxy)benzotrile** is an "interaction engineer's" playground. We analyze the competition between two primary acceptors.

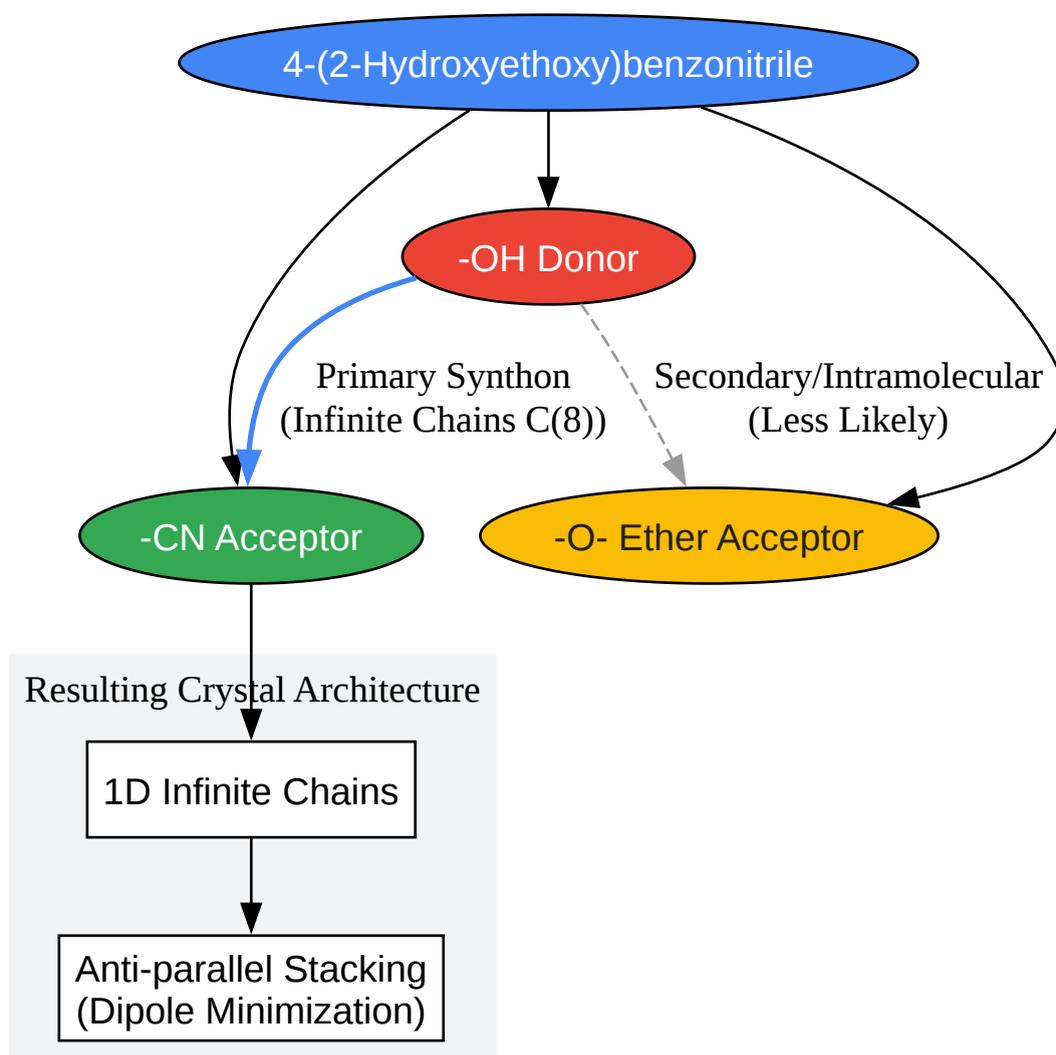
The Interaction Landscape

We predict the crystal packing will be dominated by the O-H...N synthon rather than O-H...O.

- Donor: Terminal Hydroxyl (-OH).
- Acceptor 1 (Strong): Nitrile Nitrogen ().
- Acceptor 2 (Weak): Ether Oxygen ().

Logic: The nitrile group is a "harder" base and linearly accessible. The ether oxygen is sterically hindered by the ethyl chain and benzene ring.

Predicted Packing Motif (Graphviz Logic)



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Figure 2: Supramolecular synthon hierarchy. The O-H...N interaction typically drives the formation of 1D chains (Graph Set C(8)), which then pack anti-parallel to cancel the dipole moment of the nitrile group.

Hirshfeld Surface Analysis

To validate these interactions post-refinement, generate Hirshfeld surfaces (using CrystalExplorer).

- Map

: Look for red spots at the Nitrile Nitrogen and Hydroxyl Hydrogen. These indicate contacts shorter than the van der Waals radii sum.

- Fingerprint Plot:
 - Spikes: You will see two sharp spikes at the bottom left (H...N interactions).
 - Wings: Broader wings indicate C-H...

interactions involving the benzene ring.

Validation & Quality Assurance

A solved structure is only valid if it represents the bulk material.

Table 2: Validation Checklist

| Technique | Parameter | Acceptance Criteria |
|-----------|------------------|---|
| CheckCIF | Alert Levels | No A-level alerts; B-level must be justified (e.g., disorder). |
| PXRD | Pattern Matching | Simulated powder pattern from SCXRD must match experimental bulk PXRD. |
| DSC | Melting Point | Sharp endotherm (approx. 50-51°C [1]). Broadening indicates polymorph mixtures. |
| TGA | Solvate Check | No mass loss < 150°C (Ensures no solvent inclusion). |

References

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